9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 827302-62-5
VCID: VC19042552
InChI: InChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)
SMILES:
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.5 g/mol

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine

CAS No.: 827302-62-5

Cat. No.: VC19042552

Molecular Formula: C18H23N5O4S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine - 827302-62-5

Specification

CAS No. 827302-62-5
Molecular Formula C18H23N5O4S
Molecular Weight 405.5 g/mol
IUPAC Name 9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine
Standard InChI InChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)
Standard InChI Key LFRDOBXEBOUJJZ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

PropertyValue
IUPAC Name9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine
Molecular FormulaC₁₈H₂₃N₅O₄S
Molecular Weight405.5 g/mol
SMILESCCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChI KeyLFRDOBXEBOUJJZ-UHFFFAOYSA-N

The compound features:

  • A purine core substituted at the 6-position with an amine group .

  • A butyl chain at the 9-position, enhancing lipophilicity and membrane permeability .

  • A 3,4,5-trimethoxyphenyl sulfinyl group at the 8-position, critical for HSP90 binding .

Spectral Data

  • NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic peaks for methoxy groups (δ 3.6–3.8 ppm), purine protons (δ 8.2–8.4 ppm), and sulfinyl protons (δ 2.5–3.0 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 406.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps :

  • Purine Core Formation: Condensation of 4,5-diaminopyrimidine with trichloromethyl chloroformate yields the purine scaffold.

  • Alkylation at N9: Reaction with 1-bromobutane in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) introduces the butyl group (yield: 72–88%) .

  • Sulfinylation at C8: Sulfur trioxide complex-mediated sulfinylation of 3,4,5-trimethoxybenzyl chloride achieves the final substitution (yield: 45–60%).

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/methanol, 9:1) isolates the product with >95% purity .

  • Crystallography: X-ray diffraction (PDB 1UY8) confirms the sulfinyl group’s R-configuration, essential for target engagement .

Mechanism of Action and Biological Activity

HSP90 Inhibition

The compound binds to the N-terminal ATPase domain of HSP90α (KD = 12.3 nM) , inducing:

  • Client Protein Degradation: Downregulation of HER2, RAF-1, and CDK4 in breast cancer cells (IC₅₀ = 0.8 μM) .

  • HSP70 Upregulation: Compensatory stress response observed in in vitro models .

Anticancer Efficacy

Model SystemEffectReference
MCF-7 (Breast Cancer)72% growth inhibition at 10 μM
A549 (Lung Cancer)Apoptosis induction via caspase-3/7
In Vivo Xenografts58% tumor volume reduction (14-day)

Comparative Analysis with Analogues

CompoundModificationHSP90 IC₅₀Solubility (μg/mL)
PU3 (CHEMBL113690)3-Methoxybenzyl sulfonyl18 nM12.4
This Compound3,4,5-Trimethoxy sulfinyl12 nM8.9
PU-H71 (CHEMBL201299)Isoxazole sulfonamide9 nM5.2

Key Insights:

  • The 3,4,5-trimethoxy group enhances hydrophobic interactions with HSP90’s Phe138 and Leu107 .

  • Sulfinyl substitution improves metabolic stability compared to sulfonyl analogues (t₁/₂ = 4.7 vs. 2.1 h) .

Pharmacokinetics and Toxicity

ADME Profile

ParameterValue
Plasma Protein Binding89% (albumin-dominated)
CYP3A4 InhibitionModerate (IC₅₀ = 14 μM)
Oral Bioavailability22% (rat model)

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg (mice, oral) .

  • Genotoxicity: Negative in Ames test (≤100 μM) .

Applications and Future Directions

Challenges

  • Solubility Limitations: Nanoformulation (e.g., liposomal encapsulation) is being explored to enhance delivery .

  • Off-Target Effects: Selective HSP90 isoform inhibitors (e.g., HSP90α vs. HSP90β) are in development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator